molecular formula C18H18O4 B8721939 5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione CAS No. 92710-20-8

5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione

Cat. No.: B8721939
CAS No.: 92710-20-8
M. Wt: 298.3 g/mol
InChI Key: NYZLOKTVPMUSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione: is a complex organic compound that features a benzofuran moiety attached to a cyclohexane ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione typically involves the formation of the benzofuran ring followed by its attachment to the cyclohexane moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using transition-metal catalysis to ensure high yield and purity . The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct biological activities.

Properties

CAS No.

92710-20-8

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

5-(1-benzofuran-2-yl)-2-butanoylcyclohexane-1,3-dione

InChI

InChI=1S/C18H18O4/c1-2-5-13(19)18-14(20)8-12(9-15(18)21)17-10-11-6-3-4-7-16(11)22-17/h3-4,6-7,10,12,18H,2,5,8-9H2,1H3

InChI Key

NYZLOKTVPMUSPL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1C(=O)CC(CC1=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.